

# Commercially Available C30-Ceramide Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | C30-Ceramide |           |  |  |  |
| Cat. No.:            | B3026370     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of commercially available **C30-Ceramide** standards in research. **C30-Ceramide** (Cer(d18:1/30:0)) is a very-long-chain sphingolipid crucial for various biological processes, most notably in maintaining the skin's barrier function and participating in cellular signaling events like apoptosis.

# Commercially Available C30-Ceramide Standards

A variety of high-purity **C30-Ceramide** standards are available for research purposes. These standards are essential for the accurate quantification of endogenous **C30-Ceramide** levels and for in vitro and in vivo studies investigating its biological functions.



| Product<br>Name                                | Chemical<br>Name                                                                                | CAS<br>Number | Molecular<br>Formula | Purity | Supplier(s)                                          |
|------------------------------------------------|-------------------------------------------------------------------------------------------------|---------------|----------------------|--------|------------------------------------------------------|
| C30<br>Ceramide<br>(d18:1/30:0)                | N- [(1S,2R,3E)-2 -hydroxy-1- (hydroxymeth yl)-3- heptadecen- 1-yl]- triacontanami de            | 871540-97-5   | С48Н95NО3            | >98%   | Larodan,<br>Cayman<br>Chemical                       |
| C30(ω-<br>hydroxy)<br>Ceramide<br>(d18:1/30:0) | 30-hydroxy-N- [(1S,2R,3E)-2 -hydroxy-1- (hydroxymeth yl)-3- heptadecen- 1-yl]- triacontanami de | 457100-08-2   | C48H95NO4            | ≥98%   | Cayman<br>Chemical,<br>TargetMol,<br>DC<br>Chemicals |

# **Application Notes**

### The Role of C30-Ceramide in Skin Barrier Function

Very-long-chain ceramides, including **C30-Ceramide**, are integral components of the stratum corneum, the outermost layer of the epidermis.[1][2] They play a critical role in forming the lamellar lipid structure that provides the skin with its essential barrier properties, preventing excessive water loss and protecting against external insults.[1][2] A decrease in the levels of **C30-Ceramide** and other very-long-chain ceramides has been associated with impaired skin barrier function observed in conditions like atopic dermatitis.[3]





Click to download full resolution via product page

## **C30-Ceramide in Apoptosis Signaling**

Ceramides are well-established second messengers in the induction of apoptosis.[3][4] External stimuli such as UV radiation, chemotherapeutic agents, or inflammatory cytokines can activate sphingomyelinases, leading to the hydrolysis of sphingomyelin in the cell membrane and the subsequent generation of ceramide.[5] While the specific roles of different chain-length ceramides are still being elucidated, very-long-chain ceramides are thought to modulate membrane properties, potentially influencing the formation of signaling platforms and the activation of downstream apoptotic effectors.[6][7]





Click to download full resolution via product page

# **Experimental Protocols**

# Protocol 1: Quantification of C30-Ceramide in Biological Samples by LC-MS/MS



This protocol details the extraction and quantification of **C30-Ceramide** from biological matrices such as cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Materials:

- C30-Ceramide (d18:1/30:0) standard
- Internal Standard (IS), e.g., C17:0 Ceramide or a stable isotope-labeled C30-Ceramide
- Chloroform, Methanol, Water (HPLC grade)
- Formic acid
- Acetonitrile, Isopropanol (LC-MS grade)
- · Ammonium formate

#### Procedure:

- Standard Curve Preparation:
  - Prepare a stock solution of **C30-Ceramide** standard in chloroform:methanol (2:1, v/v).
  - Perform serial dilutions to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.[5]
  - Add a fixed concentration of the internal standard to each standard curve point.
- Sample Preparation and Lipid Extraction (Bligh and Dyer Method):[8]
  - $\circ$  To 100 µL of sample (e.g., cell lysate containing ~10^6 cells), add a known amount of internal standard.
  - $\circ~$  Add 375  $\mu L$  of chloroform:methanol (1:2, v/v) and vortex thoroughly.
  - Add 125 μL of chloroform and vortex.
  - Add 125 μL of water and vortex.







- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- o Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen.
- Reconstitute the lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.





Click to download full resolution via product page

• LC-MS/MS Analysis:



- LC System: A reverse-phase C18 or C8 column is suitable for ceramide separation.[9]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile:Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[8]
- Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic C30-Ceramide.
- MS/MS Detection: Utilize electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of ceramides involves the loss of the sphingoid backbone, resulting in a common product ion.[8]

| Parameter                                      | Setting                                                |
|------------------------------------------------|--------------------------------------------------------|
| LC Column                                      | C18 or C8, e.g., 2.1 x 100 mm, 1.7 µm                  |
| Flow Rate                                      | 0.3 - 0.5 mL/min                                       |
| Injection Volume                               | 5 - 10 μL                                              |
| Ionization Mode                                | Positive ESI                                           |
| MRM Transition (Q1/Q3) for C30:0 Ceramide      | m/z 734.7 -> 264.3                                     |
| MRM Transition (Q1/Q3) for C17:0 Ceramide (IS) | m/z 552.5 -> 264.3                                     |
| Collision Energy                               | Optimized for specific instrument (typically 20-40 eV) |

#### Data Analysis:

- Integrate the peak areas for the C30-Ceramide and the internal standard.
- Calculate the ratio of the C30-Ceramide peak area to the internal standard peak area.
- Quantify the amount of C30-Ceramide in the samples by comparing the peak area ratios to the standard curve.



# Protocol 2: In Vitro Cell-Based Assay for Investigating the Effect of C30-Ceramide on Apoptosis

This protocol outlines a method to treat cultured cells with **C30-Ceramide** and assess the induction of apoptosis.

#### Materials:

- C30-Ceramide standard
- Cell culture medium and supplements
- Apoptosis-inducing agent (e.g., TNF-α, as a positive control)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
  - Prepare a stock solution of C30-Ceramide in an appropriate solvent (e.g., ethanol or DMSO) and dilute it in cell culture medium to the desired final concentrations (e.g., 1-50 μM).
  - Remove the old medium from the cells and add the medium containing different concentrations of C30-Ceramide or the positive control. Include a vehicle control.
  - Incubate the cells for a specified period (e.g., 24-48 hours).
- Apoptosis Assay (Annexin V/PI Staining):
  - Harvest the cells by trypsinization and wash with cold PBS.



- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within one hour.

#### Data Analysis:

- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
- Compare the percentage of apoptotic cells in the C30-Ceramide-treated groups to the vehicle control.

| Treatment                      | Concentration | Incubation Time | Expected Outcome                     |
|--------------------------------|---------------|-----------------|--------------------------------------|
| Vehicle Control                | -             | 24-48 h         | Baseline level of apoptosis          |
| C30-Ceramide                   | 1 - 50 μΜ     | 24-48 h         | Dose-dependent increase in apoptosis |
| Positive Control (e.g., TNF-α) | Varies        | 24-48 h         | Significant increase in apoptosis    |

By following these detailed application notes and protocols, researchers can effectively utilize commercially available **C30-Ceramide** standards to advance their studies in skin biology, lipid signaling, and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. Advances in determining signaling mechanisms of ceramide and role in disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long and the short of ceramides PMC [pmc.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercially Available C30-Ceramide Standards for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026370#commercially-available-c30-ceramide-standards-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com